4-Methyl-1,3-dioxolane

Lithium Metal Batteries Electrolyte Additive Solid Electrolyte Interphase (SEI)

4-Methyl-1,3-dioxolane (CAS 1072-47-5) — The 4-position methyl group introduces steric hindrance that inhibits oxidative ring-opening, delivering superior oxidation stability for high-voltage lithium metal battery electrolytes versus unsubstituted DOL. It promotes robust, anion-derived SEI layers with efficient Li⁺ transport, enhancing rate capability and cycle life. For polymer synthesis, well-defined thermodynamic parameters (ΔH₁c = -3.2 kcal/mol, ΔS⁰₁c = -12.7 cal mol⁻¹ K⁻¹) enable precise process control. Not interchangeable with other dioxolane isomers. Order with confidence.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 1072-47-5
Cat. No. B094731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-dioxolane
CAS1072-47-5
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC1COCO1
InChIInChI=1S/C4H8O2/c1-4-2-5-3-6-4/h4H,2-3H2,1H3
InChIKeySBUOHGKIOVRDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,3-dioxolane (CAS 1072-47-5) Technical Baseline and Procurement Overview


4-Methyl-1,3-dioxolane (CAS 1072-47-5) is a methyl-substituted cyclic ether, part of the 1,3-dioxolane family, characterized by a five-membered ring with two oxygen atoms [1]. It is typically available as a clear, colorless liquid with a purity of 98% or greater from chemical suppliers [2]. Its key physical properties include a boiling point of 84-85 °C, a density of 0.983 g/mL at 25 °C, and a refractive index of 1.398 (n20/D) . This compound is used as a specialty solvent, a monomer for polymerization, and an electrolyte additive, particularly for high-performance lithium metal batteries [3][4].

The Case Against Substituting 4-Methyl-1,3-dioxolane with Generic Analogs


The substitution of 4-Methyl-1,3-dioxolane with its non-methylated parent (1,3-dioxolane, DOL) or other structural isomers (e.g., 2-methyl-1,3-dioxolane) is not scientifically valid due to the profound impact of the methyl group's position on critical performance metrics. For instance, while DOL is known for good lithium metal compatibility, it suffers from poor oxidation stability due to ring-opening polymerization [1]. The introduction of a methyl group is a specific structural modification that mitigates this degradation pathway [1]. Crucially, the position of this methyl group dictates the compound's steric hindrance, which directly influences its solvation power, electrochemical window, and ability to form anion-derived interfaces in battery applications [2]. These quantifiable differences, detailed below, demonstrate that 4-Methyl-1,3-dioxolane is not an interchangeable commodity chemical but a functionally distinct molecule required for specific high-performance applications.

Quantitative Differentiators for 4-Methyl-1,3-dioxolane vs. Key Analogs


Electrochemical Stability: 4-Methyl-1,3-dioxolane Extends Electrochemical Window vs. Parent DOL

The addition of 4-Methyl-1,3-dioxolane (4-Me DOL) to a carbonate-based electrolyte enables stable cycling of a Li||NCM523 full cell to 4.6 V [1]. This is a key improvement over unsubstituted 1,3-dioxolane (DOL), which has been reported to exhibit poor oxidation stability and suffer from ring-opening polymerization, limiting its use in high-voltage systems [2].

Lithium Metal Batteries Electrolyte Additive Solid Electrolyte Interphase (SEI)

Steric Hindrance and Solvation: 4-Me DOL's Weaker Solvation vs. 2-Me DOL Enhances Anion-Derived SEI

The steric hindrance of 4-Methyl-1,3-dioxolane (4-Me DOL) is quantified as being larger than that of its isomer, 2-Methyl-1,3-dioxolane (2-Me DOL) [1]. This larger steric hindrance results in a weaker solvation capability, which is a desirable property for promoting the formation of anion-rich inner solvation sheaths and stable anion-derived interfaces on the lithium metal anode [1].

Electrolyte Design Solvation Chemistry Steric Hindrance

Polymerizability: 4-Methyl-1,3-dioxolane Exhibits Quantifiable Thermodynamic Driving Force for Polymerization

The cationic polymerization of 4-Methyl-1,3-dioxolane involves a quantifiable equilibrium between monomer and polymer, with thermodynamic parameters determined from the temperature dependence of the equilibrium monomer concentration [1]. The polymerization exhibits an enthalpy change (ΔH₁c) of -3.2 ± 0.2 kcal/mol and an entropy change (ΔS⁰₁c) of -12.7 ± 0.8 cal mol⁻¹ K⁻¹ over a temperature range of -20 to 5°C [1]. In contrast, dimethyl-substituted 1,3-dioxolanes are described as 'very reluctant to polymerize,' with some failing to yield any polymer at all under comparable conditions [1].

Cationic Polymerization Polyacetal Thermodynamics

Physical Properties: 4-Methyl-1,3-dioxolane Has a Lower Density and Boiling Point than DMD

The physical properties of 4-Methyl-1,3-dioxolane differ from those of its more substituted analogs. For instance, its density is 0.983 g/mL at 25°C, which is lower than the 1.000 g/mL reported for 2,2-Dimethyl-1,3-dioxolane (DMD) . Similarly, its boiling point of 84-85°C is significantly lower than DMD's 92°C . These differences can be crucial for separation and purification processes.

Solvent Selection Physical Chemistry Process Engineering

High-Value Application Scenarios for 4-Methyl-1,3-dioxolane Based on Verified Performance


Formulating High-Voltage Lithium Metal Battery (LMB) Electrolytes

Researchers developing next-generation LMBs require electrolyte solvents with extended oxidation stability. The evidence shows that 4-Methyl-1,3-dioxolane can be used as an effective additive or co-solvent in LiPF6-based carbonate electrolytes, enabling stable cycling at high voltages [1]. Its ability to form a stable SEI with good Li+ transport ability simultaneously improves rate capability and cycling performance [2], making it a critical component for achieving high energy density and long cycle life.

Designing Weakly-Solvating Electrolytes for Anion-Derived SEI

The design of advanced electrolytes that promote anion-derived SEI layers is a key strategy for improving lithium metal anode stability. The verified larger steric hindrance and weaker solvation capability of 4-Methyl-1,3-dioxolane compared to its isomer 2-Me DOL [3] directly supports this design goal. This property allows researchers to fine-tune the electrolyte solvation structure, leading to a more robust and stable anode/electrolyte interface.

Precise Synthesis of Polyacetals with Controlled Thermodynamics

Polymer chemists require monomers with well-defined and quantifiable polymerization behavior to achieve specific material properties. The cationic polymerization of 4-Methyl-1,3-dioxolane is characterized by a known equilibrium and documented thermodynamic parameters (ΔH₁c = -3.2 kcal/mol, ΔS⁰₁c = -12.7 cal mol⁻¹ K⁻¹) [4]. This data is essential for process engineers to model and control polymerization reactions, ensuring reproducible synthesis of polyacetals for applications in coatings, adhesives, or biomedical materials.

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